Critical Gelation Concentration and Organogel Formation in Liquid Paraffin Systems
Dextrin Palmitate (DP) forms viscous organogels in liquid paraffin at concentrations ≥5 wt%, whereas lower concentrations (1–4 wt%) fail to induce gelation, remaining in a sol state [1]. This threshold behavior is directly attributable to the C16 palmitate chain length; shorter-chain dextrin esters would exhibit different gelation profiles due to altered solubility and molecular packing. Rheological measurements confirmed that the resulting organogel does not follow the Cox-Merz rule, indicating a structure based on aggregated colloidal particles (<1 μm) rather than an entangled polymer network [1].
| Evidence Dimension | Critical gelation concentration in liquid paraffin |
|---|---|
| Target Compound Data | ≥5 wt% (forms viscous organogel) |
| Comparator Or Baseline | <5 wt% Dextrin Palmitate (remains in sol state, no gelation) |
| Quantified Difference | Threshold at 5 wt% marks sol-gel transition boundary |
| Conditions | Liquid Paraffin (LP) as oil phase; Dextrin Palmitate tested at 1–30 wt%; rheology, TEM, SAXS analysis |
Why This Matters
Procurement decisions should consider this 5 wt% gelation threshold, as formulations requiring oil-phase structure below this concentration will not achieve the intended viscosity build.
- [1] Nakata, S., et al. Study of Organogel Formed from Dextrin Fatty Acid Esters and Liquid Paraffin. Journal of Society of Cosmetic Chemists of Japan, 2016, 50(3), 194–201. View Source
